Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

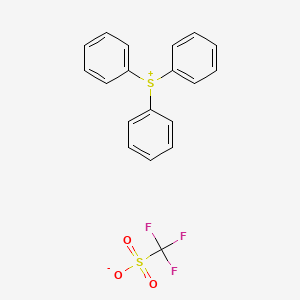

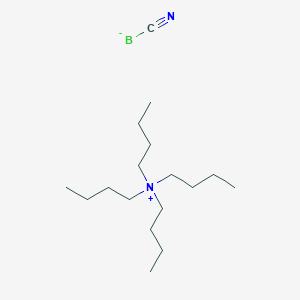

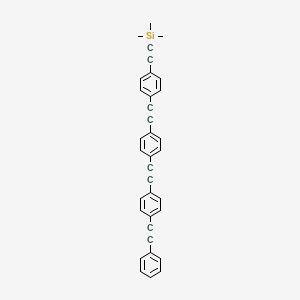

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a chemical compound with the molecular formula C35H26Si . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Molecular Structure Analysis

The molecular structure of Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is complex due to the presence of multiple ethynyl and phenyl groups attached to a central silicon atom . The exact 3D conformer and 2D structure can be obtained from databases like PubChem .

Physical And Chemical Properties Analysis

The physical and chemical properties of Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane include a molecular weight of 474.7 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass is 474.180377364 g/mol and the monoisotopic mass is 474.180377364 g/mol . The compound has 8 rotatable bonds .

Applications De Recherche Scientifique

Electrochemical Silylation : The compound has been used in the electrochemical silylation of phenylacetylene, resulting in silylated ethynyl and ethenyl derivatives. This process has potential applications in the synthesis of organic compounds (Jouikov & Salaheev, 1996).

Synthesis of Hexa-Substituted Benzenes : It has been employed in the synthesis of benzene derivatives with high selectivity and good yields, which is significant in the development of organic materials (Zhou Li-shan, 2012).

Polymer Formation : The compound has been studied for its role in the laser-induced formation of polymers from unsaturated trimethylsilanes in the gas phase. This is relevant for the development of organosilicon polymers (Pola et al., 2001).

Study of Silicon-Carbon Bonding : It has been analyzed in a study to understand the silicon-carbon bonding, providing insights into the chemical structure and bonding characteristics of such compounds (Levy, White, & Cargioli, 1972).

Conversion to Allylsilanes : Research has been conducted on converting esters to allylsilanes using this compound, which is useful in organic synthesis (Bunnelle & Narayanan, 2003).

Addition Reactions : The compound has been involved in anti-Markovnikov addition reactions, contributing to the understanding of such chemical processes (Amosova et al., 2008).

Cycloaddition Products : It has been used in reactions leading to the formation of substituted 3H-pyrazoles, which are important in the study of organic reaction mechanisms (Vasin et al., 2016).

Propriétés

IUPAC Name |

trimethyl-[2-[4-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26Si/c1-36(2,3)28-27-35-25-23-34(24-26-35)22-21-33-19-17-32(18-20-33)16-15-31-13-11-30(12-14-31)10-9-29-7-5-4-6-8-29/h4-8,11-14,17-20,23-26H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZPAZSOEZAXID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474299 |

Source

|

| Record name | Trimethyl({4-[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |

CAS RN |

484067-45-0 |

Source

|

| Record name | Trimethyl({4-[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.